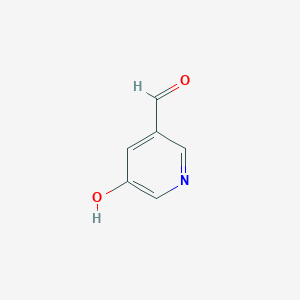

5-Hydroxynicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-6(9)3-7-2-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCXPBAARDWGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677246 | |

| Record name | 5-Hydroxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-48-9 | |

| Record name | 5-Hydroxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Hydroxynicotinaldehyde: A Technical Guide for Chemical Researchers

Introduction: The Significance of 5-Hydroxynicotinaldehyde

This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a pyridine ring substituted with both a hydroxyl and an aldehyde group, makes it a valuable precursor for the synthesis of a wide range of complex molecules with potential biological activity.[1] The presence of these two functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of a practical and efficient synthetic route to this compound from commercially available starting materials, focusing on the underlying chemical principles and experimental best practices.

Strategic Approach: Retrosynthetic Analysis and Route Selection

A successful synthesis of this compound hinges on the selection of a robust and scalable route from readily available precursors. Two primary retrosynthetic disconnections are considered:

-

C-C Bond Formation: Introducing the aldehyde group onto a pre-existing 3-hydroxypyridine core.

-

Functional Group Interconversion: Modifying a substituent on the pyridine ring to yield the desired hydroxyl group.

While formylation of 3-hydroxypyridine via electrophilic aromatic substitution (e.g., Vilsmeier-Haack or Reimer-Tiemann reactions) is a plausible approach, achieving high regioselectivity for the 5-position can be challenging.[1][2][3][4][5][6][7][8]

Therefore, this guide will focus on a more direct and often higher-yielding strategy: the demethylation of commercially available 5-methoxynicotinaldehyde . This approach offers a clear and efficient pathway to the target molecule, leveraging a well-established chemical transformation.

Visualizing the Synthetic Pathway

The chosen synthetic route is a straightforward demethylation reaction. The following diagram illustrates the transformation from the commercially available starting material to the final product.

Caption: Synthetic route from 5-methoxynicotinaldehyde to this compound.

Core Synthesis: Demethylation of 5-Methoxynicotinaldehyde

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. The choice of demethylating agent is critical to ensure high yield and to avoid unwanted side reactions, particularly with the sensitive aldehyde functionality present in the starting material.

Mechanism and Rationale for Reagent Selection

Several reagents are effective for the demethylation of aryl methyl ethers. The most common are Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids such as hydrobromic acid (HBr).[9]

-

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for cleaving aryl methyl ethers due to its high reactivity and the relatively mild reaction conditions that can often be employed. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane and a boron-phenoxide intermediate, which is subsequently hydrolyzed to the phenol.

-

Aluminum Chloride (AlCl₃): This Lewis acid can also be used for demethylation, often in the presence of a nucleophile such as a thiol or an amine.[9] The mechanism is similar to that of BBr₃, involving coordination to the ether oxygen and subsequent nucleophilic cleavage of the methyl-oxygen bond.

-

Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the methyl group. This method often requires higher temperatures, which could potentially lead to side reactions with the aldehyde group.

For the synthesis of this compound, boron tribromide is a highly recommended reagent due to its efficacy at low temperatures, which helps to preserve the integrity of the aldehyde functional group.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the demethylation of 5-methoxynicotinaldehyde using boron tribromide.

Materials and Equipment:

-

5-Methoxynicotinaldehyde

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringe and needle

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-methoxynicotinaldehyde in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Boron Tribromide: Slowly add a solution of boron tribromide in dichloromethane to the cooled solution of the starting material via syringe. The addition should be done dropwise to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding methanol at 0 °C. This will decompose the excess BBr₃ and the boron-phenoxide complex.

-

Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Data Summary: Reagents and Yields

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |

| 5-Methoxynicotinaldehyde | 137.14 | 1.0 | 1.0 g |

| Boron Tribromide (BBr₃) | 250.52 | 1.2 | 2.19 g |

| Dichloromethane (anhydrous) | 84.93 | - | 20 mL |

| This compound | 123.11 | - | ~0.8 g* |

*Theoretical yield based on a high-yielding reaction. Actual yields may vary depending on experimental conditions and purification.

Alternative Synthetic Route: Formylation of 3-Hydroxypyridine

An alternative approach to this compound involves the direct formylation of commercially available 3-hydroxypyridine. The Vilsmeier-Haack reaction is a suitable method for this transformation.[1][2][3][4]

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 5-Hydroxynicotinaldehyde for Advanced Research

Abstract

5-Hydroxynicotinaldehyde is a substituted pyridine derivative featuring both a hydroxyl and an aldehyde functional group. This unique bifunctionality makes it a highly valuable and reactive building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry for the development of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, potential synthetic applications, and essential safety protocols, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 5-hydroxypyridine-3-carbaldehyde, is identified by the CAS Number 1060804-48-9 [1][2][3]. The presence of an electron-withdrawing aldehyde group and an electron-donating hydroxyl group on the pyridine ring creates a molecule with distinct electronic properties and versatile reactivity.

Table 1: Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1060804-48-9 | [1][2][3][4] |

| Molecular Formula | C₆H₅NO₂ | [1][5][6] |

| Molecular Weight | 123.11 g/mol | [1][4][5] |

| IUPAC Name | 5-hydroxypyridine-3-carbaldehyde | [1][6] |

| Synonyms | 5-Hydroxy-Pyridine-3-Carbaldehyde, 5-Formyl-3-Hydroxypyridine | [1][7] |

| Appearance | Solid | [6] |

| Boiling Point | 391.9 °C at 760 mmHg | [1][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][4] |

| PubChem CID | 46911837 | [1][5][7] |

| SMILES | O=CC1=CN=CC(O)=C1 | [2][6] |

| InChI Key | LMCXPBAARDWGRD-UHFFFAOYSA-N | [1][6][7] |

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three primary structural features: the aldehyde, the phenolic hydroxyl group, and the pyridine nitrogen.

-

Aldehyde Group : As a primary reaction site, the formyl group is susceptible to nucleophilic attack and condensation reactions. It readily forms imines, oximes, and hydrazones. It is a crucial precursor for multicomponent reactions (MCRs), such as the Biginelli or Hantzsch-type reactions, enabling the rapid assembly of complex heterocyclic scaffolds[8].

-

Hydroxyl Group : The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis. It can also be acylated to form esters. Its electron-donating nature activates the pyridine ring towards electrophilic substitution, although the ring itself is generally electron-deficient.

-

Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for protonation or alkylation to form pyridinium salts. This site is fundamental to the molecule's overall polarity and solubility.

The interplay of these groups makes this compound a versatile synthon for building diverse molecular architectures.

Caption: Reactivity sites on the this compound molecule.

Synthesis Strategy and Methodologies

While this compound is commercially available from specialty chemical suppliers, understanding its synthesis is crucial for designing derivatives. A common theoretical approach involves the selective formylation of a di-substituted pyridine precursor.

Conceptual Workflow: Vilsmeier-Haack Formylation A plausible and widely-used method for introducing a formyl group to an activated aromatic ring is the Vilsmeier-Haack reaction. In this conceptual workflow, 3,5-dihydroxypyridine would be the logical starting material, with one hydroxyl group protected to direct the formylation to the desired position before deprotection.

Caption: A plausible synthetic route to this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural framework of this compound is a "privileged scaffold" in medicinal chemistry. Its ability to participate in diverse chemical transformations allows for the generation of large libraries of novel compounds for biological screening.

-

Scaffold for Heterocycle Synthesis : It is an ideal starting material for synthesizing fused heterocyclic systems, such as pyranopyridines or furo[3,2-c]pyridines, which are present in numerous biologically active molecules.

-

Intermediate for APIs : The compound serves as a key intermediate in the multi-step synthesis of complex APIs. The aldehyde can be elaborated into various side chains, while the hydroxyl group can be used as an attachment point for linkers or solubilizing groups[9].

-

Potential Bioactivity : As a substituted pyridine, the molecule itself may exhibit inherent biological properties. It has been suggested to possess potential antibacterial activity, making its derivatives interesting candidates for new antimicrobial agents[9].

Safety, Handling, and Storage

Due to its reactive nature and potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information:

-

Hazard Statements :

Experimental Protocol: Standard Handling and Storage

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves inspected for integrity before use, and chemical safety goggles or a face shield[10].

-

Dispensing : When weighing and dispensing the solid, use anti-static measures and avoid creating dust. Use a dedicated spatula and weigh onto a tared weigh paper or directly into the reaction vessel within the fume hood.

-

Spill Management : In case of a small spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite). For larger spills, evacuate the area and follow emergency procedures.

-

Waste Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

-

Storage : Store the compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][4][10]. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[2][4].

Causality : The requirement for an inert atmosphere and low temperature storage is due to the aldehyde functional group's susceptibility to air oxidation, which would convert it to the corresponding carboxylic acid (5-hydroxynicotinic acid), compromising sample purity.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its defined physicochemical properties, predictable reactivity, and synthetic versatility make it an invaluable tool for constructing novel molecular entities with potential therapeutic applications. The protocols and data presented in this guide are intended to empower researchers to utilize this compound effectively and safely in their pursuit of scientific innovation.

References

- 1. americanelements.com [americanelements.com]

- 2. 1060804-48-9|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. 1060804-48-9 | this compound - Moldb [moldb.com]

- 5. This compound | C6H5NO2 | CID 46911837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1060804-48-9(this compound) | Kuujia.com [de.kuujia.com]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. fishersci.nl [fishersci.nl]

A Guide to the Spectroscopic Characterization of 5-Hydroxynicotinaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Building Block

5-Hydroxynicotinaldehyde, also known as 5-hydroxypyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents and functional materials. The precise and unambiguous structural confirmation of this compound is paramount for its application in any synthetic endeavor. Spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimentally obtained spectra for this specific molecule are not widely available in the public domain, this document will leverage established principles of spectroscopy and data from analogous compounds to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers with the knowledge to confidently identify and characterize this compound and its derivatives.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is fundamental to understanding its spectroscopic signature. The pyridine ring creates a distinct electronic environment, which is further modulated by the electron-withdrawing aldehyde group and the electron-donating hydroxyl group. These features give rise to characteristic signals in each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

Theoretical Principles: Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). The chemical shifts in this compound are influenced by the aromaticity of the pyridine ring and the electronic effects of the substituents. The aldehyde proton is expected to be significantly deshielded, appearing at a high chemical shift. The aromatic protons will exhibit shifts characteristic of a substituted pyridine ring, and their splitting patterns will reveal their connectivity. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent-dependent.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 45° pulse) with a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm). Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde-H | The strong deshielding effect of the carbonyl group places this proton far downfield. |

| ~9.5 - 10.5 | Broad Singlet (br s) | 1H | OH | The phenolic proton is acidic and its chemical shift is solvent and concentration dependent. It may exchange with residual water in the solvent. |

| ~8.4 - 8.6 | Doublet (d) or Singlet (s) | 1H | H2 | This proton is ortho to the nitrogen and meta to the aldehyde, leading to a downfield shift. Coupling to H6 may be small. |

| ~8.2 - 8.4 | Doublet (d) or Singlet (s) | 1H | H6 | This proton is ortho to the nitrogen and meta to the hydroxyl group. Coupling to H2 may be small. |

| ~7.5 - 7.7 | Triplet (t) or Doublet of Doublets (dd) | 1H | H4 | This proton is coupled to both H2 and H6 (if visible) and is influenced by both substituents. |

Note: The exact chemical shifts and coupling constants are predictions and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Principles: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of inequivalent carbon atoms and their chemical environments. The chemical shifts are highly sensitive to the hybridization and electronic environment of the carbon atoms. In this compound, the carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will have distinct chemical shifts influenced by the nitrogen atom and the substituents.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a standard ¹³C pulse sequence, often with proton decoupling to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower sensitivity of the ¹³C nucleus.

-

-

Processing: Fourier transform the data, phase correct the spectrum, and reference the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 - 195 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded and appears at a very high chemical shift. |

| ~155 - 160 | C5-OH | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~145 - 150 | C2 | This carbon is adjacent to the ring nitrogen, leading to a downfield shift. |

| ~140 - 145 | C6 | Similar to C2, this carbon is adjacent to the ring nitrogen. |

| ~130 - 135 | C3-CHO | The carbon bearing the aldehyde group. |

| ~120 - 125 | C4 | The remaining aromatic carbon. |

Note: These are predicted chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, although none are expected in the aromatic region of this molecule besides the CHs.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific moieties within a molecule.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Processing: The instrument software will generate the spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands and Interpretation:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3500 | O-H stretch | Phenolic -OH | Broad, Strong |

| 3000 - 3100 | C-H stretch | Aromatic C-H | Medium |

| 2700 - 2850 | C-H stretch | Aldehyde C-H | Medium, often two bands |

| 1680 - 1710 | C=O stretch | Aromatic Aldehyde | Strong |

| 1580 - 1620 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1450 - 1550 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1200 - 1300 | C-O stretch | Phenolic C-O | Strong |

| 800 - 900 | C-H bend | Aromatic C-H (out-of-plane) | Medium to Strong |

The IR spectrum will be dominated by a strong, broad absorption for the O-H stretch and a sharp, strong absorption for the C=O stretch of the aldehyde. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations around 2700-2850 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Principles: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation: Dissolve a very small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like this compound.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed on the molecular ion.

-

-

Processing: The data system will generate a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrometry Data and Interpretation:

-

Molecular Ion: The exact mass of this compound (C₆H₅NO₂) is 123.0320 Da.[1]

-

Isotope Pattern: The presence of carbon and nitrogen will result in characteristic isotopic peaks (e.g., the M+1 peak from ¹³C and ¹⁵N).

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule might include:

-

Loss of the aldehyde group (-CHO) as carbon monoxide (CO), resulting in a fragment ion.

-

Loss of a hydrogen radical from the aldehyde group.

-

Cleavage of the pyridine ring.

-

Illustrative Fragmentation Pathway (Predicted)

Caption: Predicted fragmentation of the protonated molecular ion.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation. While this guide is based on predictive data due to the limited availability of public experimental spectra, the principles and expected values herein provide a robust framework for researchers. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for the unambiguous identification of this important chemical building block. The provided protocols represent standard, field-proven methodologies for obtaining high-quality spectroscopic data, ensuring both accuracy and reliability in the characterization process.

References

An In-Depth Technical Guide to 5-Hydroxynicotinaldehyde: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-Hydroxynicotinaldehyde, a pivotal heterocyclic building block for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its chemical identity, synthesis, and applications, offering field-proven insights into its utility in constructing complex bioactive molecules.

Chemical Identity and Properties

This compound, a substituted pyridine derivative, is a valuable intermediate in organic synthesis due to its trifunctional nature, incorporating a pyridine ring, a hydroxyl group, and an aldehyde moiety.

IUPAC Name: 5-hydroxypyridine-3-carbaldehyde[1][2][3][4][5]

Synonyms: 5-Hydroxy-3-pyridinecarboxaldehyde, 5-Formyl-3-hydroxypyridine, 5-Hydroxypyridine-3-carbaldehyde[1][2][3][4][5]

The strategic placement of these functional groups allows for a variety of chemical transformations, making it a sought-after precursor in the synthesis of novel therapeutic agents. The pyridine nitrogen offers a site for N-alkylation or salt formation, the hydroxyl group can be derivatized or act as a directing group in electrophilic aromatic substitution, and the aldehyde group is amenable to a wide range of reactions including oxidations, reductions, and carbon-carbon bond-forming reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [1][2][4][5] |

| Molecular Weight | 123.11 g/mol | [1][2][4][5] |

| CAS Number | 1060804-48-9 | [2][4][5][6] |

| Appearance | Solid (form may vary) | [7] |

| Boiling Point | 391.9 °C at 760 mmHg (Predicted) | [3] |

| Purity | Typically ≥97% | [7] |

Synthesis and Purification: A Laboratory-Scale Protocol

The synthesis of this compound can be approached through various synthetic routes. Below is a representative laboratory-scale protocol. The causality behind the experimental choices lies in achieving a eficient conversion while ensuring the stability of the functional groups.

Experimental Protocol: Synthesis of 5-hydroxypyridine-3-carbaldehyde

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Protection of the Hydroxyl Group (if necessary) Depending on the chosen synthetic route, protection of the phenolic hydroxyl group may be necessary to prevent unwanted side reactions. A common protecting group is the benzyl ether, which can be introduced using benzyl bromide in the presence of a base like potassium carbonate.

Step 2: Formylation of the Pyridine Ring A common method for introducing an aldehyde group onto a pyridine ring is through lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step 3: Deprotection of the Hydroxyl Group If a protecting group was used, it must be removed in the final step. For a benzyl ether, this is typically achieved through catalytic hydrogenation using a palladium catalyst.

Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically in the range of 9.5-10.5 ppm), the aromatic protons on the pyridine ring, and the hydroxyl proton. The coupling patterns of the aromatic protons can provide confirmation of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group (around 190 ppm), in addition to the signals for the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).

-

A strong C=O stretching band for the aldehyde group (around 1680-1700 cm⁻¹).

-

C-H stretching bands for the aromatic ring (above 3000 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active heterocyclic compounds. Its inherent structural features make it an attractive starting material for targeting various biological pathways.

Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The hydroxyl and aldehyde functionalities of this compound provide convenient handles for elaboration into more complex molecules designed to target specific kinases. For instance, the aldehyde can be used in reductive amination reactions to introduce various amine-containing side chains, which can form crucial interactions with the target kinase.

Caption: Synthetic utility of this compound in kinase inhibitor synthesis.

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the aldehyde and hydroxyl groups allows for the construction of fused heterocyclic systems. For example, condensation reactions with various binucleophiles can lead to the formation of pyridopyrans, pyridofurans, and other complex ring systems. These novel scaffolds can be explored for a wide range of biological activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin and eye irritant.[1][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a pyridine core with hydroxyl and aldehyde functionalities provides a rich platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in the development of novel drug candidates.

References

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 5-Hydroxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinaldehyde, a key heterocyclic building block, holds significant value in medicinal chemistry and drug discovery. Its unique trifunctional pyridine scaffold, featuring hydroxyl, aldehyde, and pyridinic nitrogen moieties, offers a versatile platform for the synthesis of complex molecular architectures with diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, drawing upon established chemical principles and field-proven insights to empower researchers in their scientific endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in a multitude of approved pharmaceuticals. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of physicochemical properties and biological activities. This compound (also known as 5-hydroxypyridine-3-carbaldehyde) has emerged as a particularly valuable intermediate due to its potential for derivatization at three key positions. This allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutic agents. Its role as an important organic synthesis intermediate is well-recognized, with applications in the development of drugs, dyes, and fragrances[1].

Retrosynthetic Analysis and Strategic Synthesis Design

While a seminal publication detailing the initial discovery of this compound is not readily apparent in the reviewed literature, its synthesis can be logically devised through retrosynthetic analysis of its structure. A common and effective strategy for the synthesis of polysubstituted pyridines involves the functionalization of a pre-existing pyridine ring. A plausible and industrially scalable approach commences with a readily available and cost-effective starting material: 3,5-dibromopyridine.

The overall synthetic strategy hinges on two key transformations:

-

Selective Nucleophilic Aromatic Substitution: To introduce the hydroxyl group (or a protected precursor) at the 5-position.

-

Directed Ortho-metalation and Formylation: To install the aldehyde functionality at the 3-position.

The causality behind this strategic choice lies in the differential reactivity of the bromine atoms in 3,5-dibromopyridine and the ability to control the regioselectivity of the formylation step.

Detailed Experimental Protocols

This section outlines a comprehensive, multi-step synthesis of this compound, providing detailed procedures and explaining the rationale behind the chosen reagents and conditions.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step involves the selective substitution of one bromine atom in 3,5-dibromopyridine with a methoxy group. The methoxy group serves as a protected form of the final hydroxyl group, which is more robust under the conditions of the subsequent formylation step.

Protocol:

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to anhydrous methanol (180 mL) under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation.

-

Solvent Evaporation: Once all the sodium has reacted, evaporate the methanol to dryness under reduced pressure to obtain a white solid of sodium methoxide.

-

Nucleophilic Substitution: To the flask containing sodium methoxide, add dry N,N-dimethylformamide (DMF) (130 mL). To this suspension, add 3,5-dibromopyridine (32 g, 135 mmol).

-

Reaction Execution: Heat the reaction mixture to 70°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and slowly pour it into an ice/water mixture (300 g) to precipitate the product. Collect the precipitate by filtration and wash with cold water. Dry the solid under vacuum to yield 3-bromo-5-methoxypyridine.

Expertise & Experience: The use of DMF as a solvent is crucial as its high polarity and aprotic nature facilitate the nucleophilic aromatic substitution by solvating the sodium cation and enhancing the nucleophilicity of the methoxide anion. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Step 2: Formylation of 3-Bromo-5-methoxypyridine to 5-Methoxynicotinaldehyde

This step introduces the aldehyde group at the 3-position via a directed ortho-metalation followed by quenching with an electrophilic formylating agent.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-methoxypyridine (18.8 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.6 M in hexanes, 68.75 mL, 110 mmol) dropwise via a syringe, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.

-

Formylation: To the resulting solution, add anhydrous N,N-dimethylformamide (DMF) (11.6 mL, 150 mmol) dropwise, again keeping the temperature below -70°C.

-

Quenching and Work-up: After stirring for an additional hour at -78°C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-methoxynicotinaldehyde.

Expertise & Experience: The choice of n-BuLi at low temperature enables the regioselective deprotonation at the 3-position, directed by the methoxy group. THF is an ideal solvent as it is aprotic and can solvate the organolithium intermediate. DMF serves as an efficient and readily available formylating agent.

Step 3: Demethylation to this compound

The final step involves the cleavage of the methyl ether to unveil the desired hydroxyl group.

Protocol:

-

Reaction Setup: To a solution of 5-methoxynicotinaldehyde (13.7 g, 100 mmol) in acetic acid (50 mL), add a 48% aqueous solution of hydrobromic acid (HBr) (85 mL).

-

Reaction Execution: Heat the reaction mixture to reflux for 16 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Neutralization and Purification: Dissolve the residue in water and adjust the pH to 7 with a saturated solution of sodium bicarbonate. The product may precipitate out of the solution. If not, extract the aqueous solution with ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated. The crude this compound can be further purified by recrystallization or column chromatography.

Expertise & Experience: Hydrobromic acid is a strong acid that effectively cleaves the aryl methyl ether. The acidic conditions also protonate the pyridine nitrogen, preventing potential side reactions. The work-up procedure is designed to neutralize the excess acid and isolate the final product.

Isolation and Purification

The purity of this compound is paramount for its use in subsequent synthetic steps, particularly in a drug development context. The choice of purification method depends on the nature of the impurities present after the synthesis.

Common Purification Techniques:

-

Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is an effective method for removing minor impurities.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation.

Characterization and Data Presentation

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [2] |

| Molecular Weight | 123.11 g/mol | [2] |

| CAS Number | 1060804-48-9 | [2] |

| IUPAC Name | 5-hydroxypyridine-3-carbaldehyde | [2] |

| Appearance | Solid | [3] |

| Melting Point | 166-170 °C (for the related 3-bromo-5-hydroxypyridine) | [4] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected spectrum for this compound would show distinct signals for the aldehydic proton, the aromatic protons on the pyridine ring, and the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Reveals the number of different carbon environments in the molecule. Key signals would include the carbonyl carbon of the aldehyde and the carbons of the pyridine ring.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and the C=C and C=N stretching vibrations of the pyridine ring.

-

MS (Mass Spectrometry): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure. The molecular ion peak ([M]⁺) would be expected at m/z = 123.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its trifunctional nature allows for the introduction of diverse substituents, enabling the optimization of drug-like properties such as potency, selectivity, and pharmacokinetic profiles.

Derivatives of 5-hydroxynicotinic acid, a closely related compound, have shown promise as cardioprotective agents. This suggests that the 5-hydroxypyridine scaffold could be a valuable starting point for the development of new cardiovascular drugs. Furthermore, its inherent antibacterial activity makes it a candidate for the development of novel antimicrobial agents[1].

The aldehyde functionality is a particularly useful handle for further chemical modifications, including:

-

Reductive Amination: To introduce various amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid (5-hydroxynicotinic acid).

-

Condensation Reactions: To form imines, oximes, and hydrazones, which can serve as key intermediates or possess biological activity in their own right.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis, isolation, and characterization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers and drug development professionals can confidently produce and utilize this valuable building block in their quest for novel therapeutic agents. The strategic design of the synthesis, coupled with rigorous purification and characterization, ensures the high quality of the final compound, which is a prerequisite for its successful application in medicinal chemistry.

References

An In-depth Technical Guide to the Potential Biological Activity of 5-Hydroxynicotinaldehyde

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of drug discovery and development, the pyridine ring stands as a cornerstone scaffold, present in a multitude of clinically significant molecules. Within this chemical family, 5-Hydroxynicotinaldehyde (also known as 5-hydroxypyridine-3-carbaldehyde) emerges as a compound of considerable interest. Its unique substitution pattern, featuring both a hydroxyl and an aldehyde group on the pyridine ring, presents a rich chemical handle for derivatization and a potential key to diverse biological activities. While direct, in-depth research on the specific biological activities of this compound is still nascent, its structural alerts and the known bioactivities of related pyridine-based compounds provide a compelling rationale for its investigation as a lead compound in medicinal chemistry.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the known properties of this compound, extrapolate its potential biological activities based on analogous structures, and, most importantly, to lay out a strategic, technically-grounded framework for its systematic investigation. We will delve into the causality behind experimental choices, ensuring that the proposed protocols are self-validating and grounded in established scientific principles.

Section 1: Foundational Profile of this compound

Before exploring its potential bioactivities, it is crucial to understand the fundamental physicochemical properties of this compound.

Chemical Identity and Properties

This compound is an organic compound characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a formyl (aldehyde) group at the 3-position.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [1] |

| IUPAC Name | 5-hydroxypyridine-3-carbaldehyde | [1] |

| CAS Number | 1060804-48-9 | [1][3] |

| Molecular Weight | 123.11 g/mol | [1] |

| Appearance | Solid (predicted) |

The presence of the aldehyde and hydroxyl groups makes this compound a versatile intermediate in organic synthesis, allowing for the creation of a diverse library of derivatives for biological screening.[4]

Section 2: Postulated Biological Activities and the Supporting Rationale

Direct evidence for the biological activity of this compound is limited in publicly available literature. However, by examining structurally similar compounds, we can formulate well-grounded hypotheses to guide future research.

Antimicrobial Potential

The pyridine scaffold is a well-established pharmacophore in numerous antimicrobial agents. The presence of hydroxyl and aldehyde functionalities on this ring system in this compound suggests a potential for antimicrobial effects.

-

Rationale from Analogs: Various pyridine derivatives have demonstrated significant antibacterial and antifungal activities.[5] For instance, isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, is a pyridine derivative. Furthermore, compounds synthesized from 2-hydroxynicotinaldehyde grafted with isonicotinic acid hydrazide have shown to kill bacteria by disrupting their cell membranes.[6] A commercial supplier also notes that 5-hydroxy-3-pyridine formaldehyde has antibacterial activity and can be used as an antibacterial or preservative.[4]

-

Hypothesized Mechanism of Action: The aldehyde group is an electrophilic center that can potentially react with nucleophilic residues (e.g., cysteine, histidine) in essential bacterial enzymes or proteins, leading to their inactivation. The hydroxyl group can participate in hydrogen bonding interactions within target binding sites, enhancing affinity.

Anticancer and Cytotoxic Potential

The pyridine ring is a common feature in many anticancer drugs. The potential for this compound and its derivatives to exhibit anticancer activity is a promising area of investigation.

-

Rationale from Analogs: Thiosemicarbazone derivatives of structurally related hydroxy-pyridine-carboxaldehydes, such as 3-hydroxy-4-methylpyridine-2-carboxaldehyde and 5-hydroxy-4-methylpyridine-2-carboxaldehyde, have demonstrated antitumor activity in murine leukemia models.[7] Additionally, derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one have been shown to possess strong anti-proliferative activity in multiple cancer cell lines.[8] Chalcone derivatives, which can be synthesized from aldehydes, have also shown promise as anticancer agents.[9][10]

-

Hypothesized Mechanism of Action: Potential mechanisms could involve the inhibition of key enzymes involved in cancer cell proliferation, such as kinases or topoisomerases. The planarity of the pyridine ring could facilitate intercalation with DNA, while the reactive aldehyde could induce cellular stress.

Enzyme Inhibition

The structural motifs within this compound suggest it could act as an inhibitor for various enzyme classes.

-

Rationale from Analogs: Pyridine carboxylic acid isomers are known to be scaffolds for a plethora of enzyme inhibitors.[11] The aldehyde functionality is a known feature of some enzyme inhibitors, for example, inhibitors of proteases and aldehyde dehydrogenases.

-

Hypothesized Targets: Potential enzyme targets could include:

-

Aldehyde Dehydrogenases (ALDHs): Given its aldehyde structure, it could act as a substrate or inhibitor for ALDHs, enzymes often upregulated in cancer.

-

Kinases: The pyridine scaffold is a common feature in many kinase inhibitors.

-

Histone Deacetylases (HDACs): The hydroxamic acid derivatives, which can be synthesized from the aldehyde, are a well-known class of HDAC inhibitors.

-

Section 3: A Proposed Research Framework for Investigating Biological Activity

This section outlines a systematic, multi-tiered approach to elucidate the potential biological activities of this compound.

Workflow for Biological Activity Screening

Caption: A tiered workflow for the systematic investigation of this compound's biological activity.

Detailed Experimental Protocols

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Rationale: This method is the gold standard for determining the in vitro susceptibility of microorganisms to antimicrobial agents. It is quantitative, reproducible, and allows for the testing of multiple compounds and organisms simultaneously.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines and a non-cancerous control cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method for screening cytotoxic compounds. The inclusion of a non-cancerous cell line allows for an initial assessment of selectivity.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)

-

Non-cancerous human cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Section 4: Metabolic Considerations and Pathway Analysis

Understanding the potential metabolic fate of this compound is crucial for interpreting its biological activity and predicting its in vivo behavior.

Predicted Metabolic Pathways

The aldehyde and hydroxyl groups are susceptible to metabolism by various enzyme systems.

References

- 1. This compound | C6H5NO2 | CID 46911837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. americanelements.com [americanelements.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxynicotinaldehyde: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinaldehyde, also known as 5-hydroxypyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydroxyl and a formyl group at the meta-positions, offers a rich platform for the construction of complex molecular scaffolds. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the pyridine ring create a unique electronic environment, influencing the molecule's reactivity and making it a key intermediate in the synthesis of a diverse array of compounds, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. While extensive experimental data for this compound is not widely published, its key properties can be summarized from available sources and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1060804-48-9 | [1][2] |

| Molecular Formula | C₆H₅NO₂ | [1][2] |

| Molecular Weight | 123.11 g/mol | [1] |

| IUPAC Name | 5-hydroxypyridine-3-carbaldehyde | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 391.9 °C at 760 mmHg (predicted) | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm).

-

¹³C NMR: The carbon NMR would display signals for the six carbon atoms, with the carbonyl carbon of the aldehyde group resonating at a characteristic downfield shift (around 190 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group (typically around 1700 cm⁻¹), a broad O-H stretching band from the hydroxyl group (around 3200-3600 cm⁻¹), and C=N and C=C stretching vibrations from the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

A potential synthetic strategy is outlined below, drawing parallels from the synthesis of related 3-hydroxypyridine derivatives.

Hypothetical Synthetic Protocol: A Multi-step Approach

This protocol is a conceptual outline based on modern synthetic methodologies for constructing polysubstituted pyridines.

Step 1: Synthesis of an Alkyne-Aldehyde Precursor

The synthesis would commence with the preparation of an N-propargyl-N-tosyl-aminoaldehyde. This intermediate can be constructed from a suitable amino acid derivative and a propargyl alcohol, followed by standard functional group manipulations to install the aldehyde functionality.[4]

Step 2: Palladium-Catalyzed Arylative Cyclization

The key step would involve a palladium(0)-catalyzed "anti-Wacker"-type cyclization of the alkyne-aldehyde with an appropriate boronic acid. This reaction would form the 3-hydroxy-1,2,3,6-tetrahydropyridine core.[3][4]

Step 3: Oxidation and Elimination

The resulting tetrahydropyridine would then be oxidized, for instance using Dess-Martin periodinane, to the corresponding 3-oxo derivative. Subsequent elimination of the toluenesulfinic acid moiety, typically facilitated by a base like DBU, would lead to the aromatic 3-hydroxypyridine ring, yielding this compound.[1][3][4]

dot

Caption: Hypothetical synthetic pathway to this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the hydroxyl group, both attached to a pyridine scaffold. This combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. The pyridine ring itself can also participate in various reactions, further expanding its synthetic potential.[5][6]

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Multicomponent Reactions (MCRs): this compound is an ideal candidate for various MCRs, such as the Hantzsch pyridine synthesis, the Biginelli reaction, and the Ugi reaction.[7][8][9][10][11] These one-pot reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, offering significant advantages in terms of efficiency and atom economy. For instance, in a Hantzsch-type reaction, this compound could react with a β-ketoester and ammonia to generate highly substituted pyridine derivatives.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Organocatalytic asymmetric multicomponent reactions of aromatic aldehydes and anilines with β-ketoesters: facile and atom-economical access to chiral tetrahydropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Hydroxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinaldehyde, a heterocyclic aromatic aldehyde, presents a unique chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The reactivity of its aldehyde group is intricately modulated by the electronic interplay of the pyridine ring nitrogen and the hydroxyl substituent. This guide provides a comprehensive analysis of the aldehyde's reactivity profile, exploring the underlying electronic effects and offering detailed protocols for key synthetic transformations. By understanding the nuanced behavior of this molecule, researchers can better harness its potential as a versatile building block for the synthesis of novel bioactive compounds and functional materials.

Introduction: Structural and Electronic Landscape

This compound, also known as 5-hydroxypyridine-3-carbaldehyde, possesses a pyridine ring substituted with both an aldehyde (-CHO) and a hydroxyl (-OH) group at the 3- and 5-positions, respectively.[1][2] This arrangement creates a complex electronic environment that dictates the reactivity of the aldehyde functionality.

Key Structural Features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) on the entire ring system.

-

Aldehyde Group: The carbonyl group is inherently electrophilic due to the polarization of the C=O bond, making the carbonyl carbon susceptible to nucleophilic attack.[3][4]

-

Hydroxyl Group: The hydroxyl group, with its lone pairs of electrons on the oxygen atom, can act as an electron-donating group through resonance (+M or +R effect).

These competing electronic effects—the inductive withdrawal by the pyridine nitrogen and the resonance donation from the hydroxyl group—create a finely balanced system that influences the electrophilicity of the aldehyde's carbonyl carbon.[5][6]

Caption: Electronic effects influencing the aldehyde group in this compound.

Spectroscopic Characterization

The reactivity of this compound can be inferred from its spectroscopic properties.

| Spectroscopic Data | Characteristic Signature | Implication for Reactivity |

| ¹H NMR | Aldehydic proton signal at δ 9-10 ppm.[7] | The downfield shift indicates a deshielded proton, confirming the electrophilic nature of the carbonyl carbon. |

| ¹³C NMR | Carbonyl carbon signal at δ 190-200 ppm. | A significant downfield shift characteristic of an electron-deficient carbonyl carbon. |

| IR Spectroscopy | Strong C=O stretching vibration at ~1700-1720 cm⁻¹.[7] | The position of this band can be influenced by conjugation and electronic effects within the ring. |

Key Reactions of the Aldehyde Group

The aldehyde group in this compound participates in a variety of characteristic reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-hydroxynicotinic acid, a valuable intermediate in pharmaceutical synthesis.[8] Mild and selective oxidizing agents are required to avoid unwanted side reactions on the electron-rich pyridine ring.

Protocol: Oxidation using Sodium Chlorite

This method is effective for the selective oxidation of aldehydes to carboxylic acids.[8]

-

Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger, followed by sodium dihydrogen phosphate monohydrate (1.2 eq) to buffer the reaction.

-

Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Monitoring and Workup: Allow the reaction to stir at room temperature and monitor by TLC or LC-MS. Upon completion, the product can be isolated by extraction and acidification.[8]

Caption: Workflow for the oxidation of this compound.

Reduction to Alcohol

The aldehyde group can be reduced to a primary alcohol, (5-hydroxy-3-pyridyl)methanol, using various reducing agents. The choice of reagent depends on the desired selectivity and the presence of other reducible functional groups.

-

Sodium borohydride (NaBH₄): A mild and selective reagent for the reduction of aldehydes and ketones.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids.[9]

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is a prime target for nucleophiles.[4][10][11] These reactions are fundamental for carbon-carbon bond formation and the introduction of new functionalities.

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[12][13][14] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[15][16] The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry (E/Z) of the resulting alkene.[12]

Generalized Wittig Reaction Protocol:

-

Ylide Generation: The phosphonium ylide is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[15]

-

Reaction with Aldehyde: The solution of this compound is added to the pre-formed ylide at low temperature (e.g., -78 °C to 0 °C).

-

Workup: The reaction is quenched, and the product is isolated. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or chromatography.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic esters, cyanoacetates) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[17][18] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine).[17][18]

Doebner Modification: A variation of the Knoevenagel condensation using pyridine as a solvent and a reactant with a carboxylic acid group (like malonic acid) often leads to concomitant decarboxylation.[17][19]

Protocol: Knoevenagel Condensation with Diethyl Malonate

-

Mixing Reagents: In a suitable solvent like ethanol or toluene, combine this compound (1.0 eq) and diethyl malonate (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Isolation: After completion, the product is isolated through standard workup procedures.

Caption: Key nucleophilic addition reactions of this compound.

Considerations for Reaction Selectivity

When performing reactions with this compound, it is crucial to consider potential side reactions. For instance, in palladium-catalyzed cross-coupling reactions involving a bromo-substituted analogue, the aldehyde group can be problematic, leading to reduction or other unwanted transformations.[20] In such cases, protection of the aldehyde group, for example, as an acetal, is a common and effective strategy to ensure the desired outcome.[20]

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile, governed by the electronic contributions of the pyridine ring and the hydroxyl substituent. A thorough understanding of these electronic effects is paramount for designing successful synthetic strategies. The reactions outlined in this guide—oxidation, reduction, Wittig olefination, and Knoevenagel condensation—represent fundamental transformations that enable the conversion of this compound into a diverse array of more complex molecules. For researchers in drug discovery and materials science, this molecule serves as a valuable and adaptable platform for innovation.

References

- 1. This compound | C6H5NO2 | CID 46911837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 10. ck12.org [ck12.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. wittig_reaction [chemeurope.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]